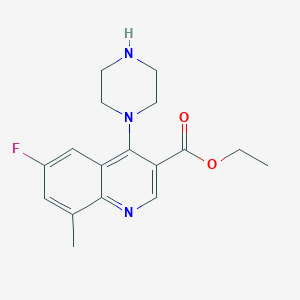

Ethyl 6-fluoro-8-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate

Description

Ethyl 6-fluoro-8-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate is a synthetic quinoline derivative characterized by a fluorine atom at position 6, a methyl group at position 8, and a piperazine moiety at position 4 of the quinoline core. The ethyl carboxylate group at position 3 enhances its lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Propriétés

Formule moléculaire |

C17H20FN3O2 |

|---|---|

Poids moléculaire |

317.36 g/mol |

Nom IUPAC |

ethyl 6-fluoro-8-methyl-4-piperazin-1-ylquinoline-3-carboxylate |

InChI |

InChI=1S/C17H20FN3O2/c1-3-23-17(22)14-10-20-15-11(2)8-12(18)9-13(15)16(14)21-6-4-19-5-7-21/h8-10,19H,3-7H2,1-2H3 |

Clé InChI |

FDIMZPRFAQHSAR-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N3CCNCC3)F)C |

Origine du produit |

United States |

Méthodes De Préparation

Les voies de synthèse du 6-fluoro-8-méthyl-4-(pipérazin-1-yl)quinoléine-3-carboxylate d'éthyle impliquent l'introduction des motifs quinoléine et pipérazine. Bien que les conditions spécifiques puissent varier, les étapes générales incluent :

Synthèse de la quinoléine : Le cycle quinoléine peut être synthétisé par diverses méthodes, telles que la synthèse de Friedländer ou la synthèse de Skraup. Ces réactions impliquent la cyclisation de dérivés d'aniline avec des cétones ou des aldéhydes en présence de catalyseurs appropriés.

Attachement de la pipérazine : Le groupe pipérazine est introduit par substitution nucléophile. Le 6-fluoro-8-méthyl-4-chloroquinoléine-3-carboxylate d'éthyle réagit avec la pipérazine en milieu basique pour donner le composé souhaité.

Analyse Des Réactions Chimiques

Le 6-fluoro-8-méthyl-4-(pipérazin-1-yl)quinoléine-3-carboxylate d'éthyle subit plusieurs réactions :

Oxydation : Il peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou l'acide chromique.

Réduction : La réduction avec de l'hydrogène et un catalyseur approprié convertit le groupe carbonyle en alcool correspondant.

Substitution : Des réactions de substitution nucléophile se produisent sur le cycle quinoléine, conduisant à divers dérivés.

Principaux produits : Les principaux produits comprennent des dérivés de la quinoléine substitués avec différents groupes fonctionnels.

4. Applications de la recherche scientifique

Ce composé trouve des applications dans divers domaines :

Médecine : Ses propriétés antivirales, anti-inflammatoires et antituberculeuses le rendent pertinent pour le développement de médicaments.

Chimie : Les chercheurs explorent sa réactivité et l'utilisent comme brique de base pour des molécules plus complexes.

Industrie : Il peut servir de précurseur pour les produits pharmaceutiques ou les agrochimiques.

5. Mécanisme d'action

Le mécanisme exact est encore à l'étude, mais il interagit probablement avec des cibles moléculaires ou des voies spécifiques. Des études supplémentaires sont nécessaires pour élucider pleinement ses effets.

Applications De Recherche Scientifique

Ethyl 6-fluoro-8-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate exhibits several pharmacological properties:

- Antimicrobial Activity : Similar compounds in the quinoline family have demonstrated antibacterial properties. For instance, derivatives of quinoline have been studied for their efficacy against various bacterial strains, including those resistant to conventional antibiotics .

- Antiviral Potential : Research indicates that certain quinoline derivatives can inhibit viral replication. This property makes them candidates for further investigation in antiviral drug development .

- Antiparasitic Effects : Compounds with similar structures have shown promise in treating parasitic infections, particularly those caused by protozoa and helminths. The piperazine ring is known to enhance the efficacy of such compounds against parasites .

Synthesis and Derivatives

The synthesis of this compound typically involves the following steps:

- Formation of the Quinoline Core : The initial step involves constructing the quinoline structure through cyclization reactions.

- Introduction of Functional Groups : Subsequent reactions introduce the piperazine and ethyl carboxylate groups, which are crucial for enhancing biological activity.

- Fluorination : The introduction of fluorine at the 6-position is achieved through electrophilic substitution methods, which can significantly affect the compound's pharmacokinetics and potency.

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial activity of various quinoline derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory effects, suggesting its potential as an alternative treatment for bacterial infections resistant to standard therapies .

Case Study 2: Antiviral Screening

In another research project focused on antiviral agents, this compound was tested against influenza virus strains. The compound demonstrated promising results in reducing viral load in vitro, highlighting its potential application in developing antiviral medications .

Mécanisme D'action

The exact mechanism remains under investigation, but it likely interacts with specific molecular targets or pathways. Further studies are needed to elucidate its effects fully.

Comparaison Avec Des Composés Similaires

Modifications to the Piperazine Substituent

The piperazine ring at position 4 is a critical pharmacophore. Variations in its substitution pattern significantly alter biological activity and physicochemical properties:

- This modification is seen in compounds targeting neurological receptors .

- Aroyl/Benzenesulfonyl-Substituted Piperazines : Compounds with aroyl or benzenesulfonyl groups (e.g., from ) exhibit enhanced steric bulk and electronic effects, which may improve receptor binding affinity but reduce metabolic stability .

Substituents on the Quinoline Core

- 6,7-Difluoro Substitution (CAS 93107-30-3) : The addition of a second fluorine at position 7 increases electronegativity, which may enhance DNA gyrase inhibition in antibacterial analogs but could also increase toxicity .

- Bromo/Chloro Substituents (e.g., 6-bromo-4-chloro in ) : Larger halogens like bromo and chloro introduce steric hindrance and stronger electron-withdrawing effects, which might improve target binding but reduce solubility .

Carboxylate Ester Variations

- Ethyl Ester (Target Compound): The ethyl group balances lipophilicity and metabolic stability. Hydrolysis to the free carboxylic acid (as in ) is a common activation pathway for bioactive quinolones .

- Cyclopropyl Ester (e.g., CAS 113028-17-4): Cyclopropyl esters, seen in thiazeto-fused quinolines, may confer conformational rigidity, altering binding kinetics to biological targets .

Heterocyclic System Extensions

- Pyrido[2,3-f]quinoxaline Systems (): Fusion with a pyrido-quinoxaline ring introduces a planar heterocyclic extension, which can enhance intercalation with DNA or proteins, as seen in antitumor agents .

- Imidazo[1,5-a][1,4]diazepine Systems (): These systems, while structurally distinct, retain the ethyl carboxylate motif but target GABA receptors, highlighting the versatility of quinoline-based scaffolds in drug design .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Antibacterial Activity: Fluorine and piperazine substituents are hallmarks of fluoroquinolones like ciprofloxacin, suggesting the target compound may inhibit bacterial DNA gyrase .

- Metabolic Stability : The unsubstituted piperazine in the target compound may reduce cytochrome P450-mediated metabolism compared to alkylated analogs, improving bioavailability .

Activité Biologique

Ethyl 6-fluoro-8-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate (CAS Number: 1315345-09-5) is a synthetic compound belonging to the quinoline class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is . The structure features a quinoline core, which is known for its diverse biological activities. The presence of a piperazine moiety enhances its pharmacological profile, potentially improving solubility and bioavailability.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, fluoroquinolones, a related class of compounds, have demonstrated efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .

Efficacy Against Bacterial Strains

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Escherichia coli | Significant antibacterial effect | |

| Staphylococcus aureus | Effective inhibition | |

| Bacillus subtilis | Moderate activity |

Anticancer Potential

Recent studies have also explored the anticancer potential of this compound. Similar quinoline derivatives have shown promise in inhibiting tumor cell proliferation. For example, compounds derived from fluoroquinolones have been associated with antiproliferative effects on various cancer cell lines, including prostate and bladder cancer cells .

The proposed mechanisms for the anticancer activity include:

- Inhibition of DNA Gyrase : Like other fluoroquinolones, this compound may inhibit bacterial DNA gyrase, which is crucial for DNA replication in both bacteria and cancer cells.

- Induction of Apoptosis : Studies suggest that quinoline derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

A notable case study involved the synthesis and evaluation of various quinoline derivatives, including Ethyl 6-fluoro-8-methyl-4-(piperazin-1-y)quinoline-3-carboxylate. These compounds were tested against human lung tumor cell lines (A549), revealing significant antiproliferative activity compared to standard chemotherapy agents .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ethyl 6-fluoro-8-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves sequential halogenation, nucleophilic substitution, and esterification. For example:

- Step 1 : Prepare the quinoline core via Gould-Jacobs cyclization using ethyl 3-fluoro-5-methylanthranilate and diethyl ethoxymethylenemalonate under reflux in diphenyl ether .

- Step 2 : Introduce the piperazine moiety via nucleophilic aromatic substitution (SNAr) at the 4-position. Use anhydrous DMF as solvent, DIPEA as a base, and heat at 100°C for 4–6 hours to ensure complete substitution .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted piperazine. Final recrystallization in ethanol improves purity .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

- Methodology :

- X-ray crystallography : Use SHELXL for structure refinement. Key parameters include hydrogen bonding between the piperazine N-H and carboxylate oxygen, and torsional angles of the quinoline ring .

- Spectroscopy : Confirm substituents via / NMR (e.g., δ 1.4 ppm for ethyl ester, δ 2.3 ppm for 8-methyl). IR spectroscopy verifies ester C=O (~1700 cm) and piperazine N-H (~3300 cm) .

Q. What preliminary biological assays are recommended to evaluate its antimicrobial potential?

- Methodology :

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Include ciprofloxacin as a positive control .

- Enzyme inhibition : Assess binding to DNA gyrase/Topoisomerase IV via fluorogenic ATPase assays. Compare inhibition constants () with fluoroquinolone derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, piperazine derivatization) impact biological activity?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., 6-fluoro vs. 8-fluoro, acetylated piperazine) and compare MIC values. For example:

- 8-Methyl vs. 8-CF : Methyl enhances lipophilicity, improving cell membrane penetration but may reduce solubility .

- Piperazine acetylation : Reduces basicity, potentially altering target binding (e.g., weaker DNA gyrase inhibition but improved pharmacokinetics) .

- Computational modeling : Perform docking studies (AutoDock Vina) to predict interactions with gyrase active sites. Validate with mutagenesis (e.g., Ser84→Leu in E. coli gyrase) .

Q. What crystallographic insights reveal conformational flexibility of the piperazine ring?

- Methodology :

- Single-crystal analysis : Resolve chair vs. boat conformations of the piperazine ring. SHELXL refinement can quantify bond lengths (C-N: ~1.45 Å) and angles (N-C-C-N: ~60°). Hydrogen bonding to adjacent carboxylate groups may stabilize specific conformations .

- Dynamic studies : Use variable-temperature NMR to assess ring flipping kinetics. Activation energy () calculations correlate with steric hindrance from the 8-methyl group .

Q. How should researchers address contradictions between in vitro activity and in vivo efficacy?

- Methodology :

- Solubility vs. permeability : Measure logP (HPLC) and aqueous solubility (shake-flask method). If logP >3, consider prodrug strategies (e.g., ester-to-acid conversion) .

- Metabolic stability : Use liver microsomal assays (human/rat) to identify oxidation hotspots (e.g., piperazine N-demethylation). Introduce electron-withdrawing groups (e.g., CF) to block CYP450 metabolism .

Q. What methodologies are critical for pharmacokinetic profiling?

- Methodology :

- ADME assays :

- Absorption : Caco-2 cell monolayer permeability (P >1 ×10 cm/s indicates high absorption).

- Metabolism : LC-MS/MS to identify major metabolites in hepatocyte incubations.

- Plasma protein binding : Use equilibrium dialysis; >90% binding may limit free drug availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.